1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Overview
Description
1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound This compound features an amino group (-NH2) attached to the pyrazole ring and an acetone group (CH3CO-) linked to the pyrazole nitrogen atom
Mechanism of Action
Target of Action
5-Amino-pyrazoles are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
The specific mode of action would depend on the specific targets of the compound. Generally, these compounds might interact with their targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. 5-Amino-pyrazoles have been used in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Biochemical Analysis
Biochemical Properties
1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways involved in cell growth and differentiation . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes . These effects can ultimately impact cellular metabolism, altering the balance of metabolic fluxes and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity . For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects on cellular function . Long-term studies have also observed that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of the compound can lead to toxic or adverse effects, including changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing their activity and stability . These interactions can lead to changes in metabolic fluxes and metabolite levels, ultimately affecting cellular metabolism . For example, the compound may inhibit or activate specific enzymes, leading to changes in the balance of metabolic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors to consider. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within specific cellular compartments or tissues . Additionally, the compound’s distribution can affect its activity and function, as it may be more or less active in different cellular environments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localizations can affect its interactions with other biomolecules and its overall activity . For example, the compound may be more active in certain organelles, leading to changes in cellular function and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone can be synthesized through several synthetic routes. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group on the pyrazole ring attacks the chloroacetic acid, resulting in the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as reaction scale, desired purity, and cost efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 1-(5-nitro-3-cyclopropyl-1H-pyrazol-1-yl)acetone.
Reduction: The compound can be reduced to form a hydrazine derivative.
Substitution: The acetone group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(5-nitro-3-cyclopropyl-1H-pyrazol-1-yl)acetone.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
1-(5-Amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have potential biological activity, and its derivatives can be explored for their biological effects.
Medicine: It can be used in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Amino-5-cyclopropyl-1H-pyrazole
1-(5-amino-1H-pyrazol-1-yl)acetone
3-Amino-5-methyl-1H-pyrazole
1-(5-amino-3-methyl-1H-pyrazol-1-yl)acetone
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Properties
IUPAC Name |
1-(5-amino-3-cyclopropylpyrazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6(13)5-12-9(10)4-8(11-12)7-2-3-7/h4,7H,2-3,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMXYCIOSULMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=CC(=N1)C2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901206581 | |
Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1306739-31-0 | |
Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanone, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901206581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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